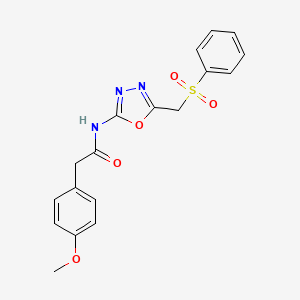

2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

CAS No.: 923370-77-8

Cat. No.: VC7559860

Molecular Formula: C18H17N3O5S

Molecular Weight: 387.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923370-77-8 |

|---|---|

| Molecular Formula | C18H17N3O5S |

| Molecular Weight | 387.41 |

| IUPAC Name | N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C18H17N3O5S/c1-25-14-9-7-13(8-10-14)11-16(22)19-18-21-20-17(26-18)12-27(23,24)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22) |

| Standard InChI Key | BWOFXQDHWVMSMX-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

2-(4-Methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (molecular formula: , molecular weight: 415.43 g/mol) belongs to the acetamide class of organic compounds, characterized by the presence of a 1,3,4-oxadiazole heterocycle substituted with a phenylsulfonylmethyl group at position 5 and a 4-methoxyphenylacetamide moiety at position 2. Key structural components include:

-

1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

-

Phenylsulfonylmethyl group: Introduces sulfonamide-like characteristics, potentially enhancing binding to enzymatic targets .

-

4-Methoxyphenylacetamide: A methoxy-substituted aromatic system linked via an acetamide bridge, commonly associated with anti-inflammatory and antimicrobial activities .

Synthetic Methodology

Synthesis of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides with carbon disulfide () under alkaline conditions. For example, Rasool et al. (2016) demonstrated that refluxing ethyl 2-(2,4-dimethylphenoxy)acetate with hydrazine hydrate yields the corresponding hydrazide, which undergoes cyclization with and potassium hydroxide to form the 1,3,4-oxadiazole scaffold . Adapting this protocol, the phenylsulfonylmethyl substituent may be introduced at position 5 through nucleophilic substitution using phenylsulfonylmethyl bromide.

Incorporation of the 4-Methoxyphenylacetamide Moiety

The acetamide side chain is introduced via a two-step process:

-

Esterification: Reaction of the oxadiazole-thiol intermediate with ethyl bromoacetate in dimethylformamide (DMF) in the presence of sodium hydride .

-

Hydrazide Formation and Condensation: Hydrazinolysis of the ester yields the acetohydrazide, which is subsequently condensed with 4-methoxybenzaldehyde to form the Schiff base. Reduction of the imine bond produces the final acetamide derivative .

Table 1: Representative Synthetic Steps and Yields

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

1,3,4-Oxadiazole ring: Stretching vibrations at (C=N) and (C-O-C) .

-

Sulfonyl group: Strong absorptions at (asymmetric S=O) and (symmetric S=O) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

-NMR:

Hypothetical Pharmacological Activity

While direct studies on 2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide are absent, structural analogs suggest potential therapeutic applications:

Anti-Inflammatory and Analgesic Activity

Oxadiazole derivatives exhibit cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activity. For instance, compound 8i from Rasool et al. (2016) showed significant LOX inhibition (IC = 23.4 µM), attributed to electron-withdrawing substituents enhancing enzyme binding . The sulfonyl group may similarly modulate arachidonic acid metabolism.

Antimicrobial Properties

Methoxy-substituted acetamides demonstrate broad-spectrum antimicrobial effects. Compound 8m (Rasool et al., 2016) exhibited MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption . The phenylsulfonyl moiety could enhance bacterial cell wall penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume